molecular formula C17H17N5O4 B214214 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE

Cat. No.: B214214
M. Wt: 355.3 g/mol
InChI Key: PZVBJVLUTWOWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Nitration: Introduction of the nitro group to the pyrazole ring using nitrating agents such as nitric acid.

    Formation of the furan ring: The furan ring can be synthesized through cyclization of appropriate precursors.

    Coupling reactions: The pyrazole, pyridine, and furan rings are coupled together using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the nitro group or the furan ring.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Investigation of its potential as a drug candidate due to its unique structure.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.

    5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-pyrroleamide: Similar structure with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE lies in its specific combination of functional groups and ring systems, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C17H17N5O4/c1-11-16(22(24)25)12(2)21(20-11)10-14-3-4-15(26-14)17(23)19-9-13-5-7-18-8-6-13/h3-8H,9-10H2,1-2H3,(H,19,23)

InChI Key

PZVBJVLUTWOWKT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)C)[N+](=O)[O-]

Origin of Product

United States

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